molecular formula C12H13NO3 B1664956 Aniracetam CAS No. 72432-10-1

Aniracetam

Cat. No. B1664956
CAS RN: 72432-10-1
M. Wt: 219.24 g/mol
InChI Key: ZXNRTKGTQJPIJK-UHFFFAOYSA-N
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Description

Aniracetam is a supplement with potential nootropic effects, which means it might support brain health, like memory . It likely works with its positive effects on certain brain receptors (binding sites), including alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors . Aniracetam may also affect various brain chemicals, such as acetylcholine, dopamine, and serotonin .


Synthesis Analysis

Aniracetam is synthesized by condensing 2-pyrrolidone with 4-methoxybenzoyl chloride . The drug was first made in the 1970s by Hoffmann-La Roche . A synthesis method of aniracetam has been disclosed where aniracetam is obtained by performing one-step reaction on alpha-pyrrolidone and methoxybenzoyl chloride in the existence of triethylamine serving as an acid-binding agent .

Scientific Research Applications

Cognitive Enhancement in Rodents

Aniracetam has shown promise in improving cognitive functions impaired by various procedures in rodents. Studies have demonstrated its effectiveness in almost completely preventing learning incapacity in rats exposed to sublethal hypercapnia and in protecting against amnesia induced by electroconvulsive shock. It has also shown potential in reversing deficits in retention or retrieval of tasks in animal models, suggesting its application in cognitive dysfunction therapy (Cumin et al., 2004).

Aniracetam and Stroke-Related Cognitive Impairment

Research has indicated aniracetam's utility in enhancing acetylcholine release in brain regions of stroke-prone rats, suggesting its therapeutic usefulness in treating neuropsychiatric symptoms following cerebral infarction (Shirane & Nakamura, 2000). Additionally, its efficacy in various CNS disorders, including post-stroke behavioral and psychological symptoms, Alzheimer's disease, and other cerebral dysfunctions, has been highlighted (Nakamura, 2006).

Treatment of Prenatal Ethanol-Induced Deficiencies

Aniracetam has been found to mitigate the impairments in AMPAR-mediated synaptic transmission caused by moderate prenatal ethanol exposure. Its postnatal treatment shows potential in restoring synaptic transmission and addressing cognitive deficits associated with fetal alcohol syndrome (Wijayawardhane et al., 2007).

Effects on Biological Clock in Rodents

The drug has been found to potentiate photic responses of the biological clock in the suprachiasmatic nucleus (SCN) of rodents. This suggests its potential application in disorders related to the biological clock or circadian rhythms (Moriya et al., 2003).

Anxiolytic and Antidepressant Effects

Aniracetam demonstrated anxiolytic properties in various mouse models, indicating its potential in treating anxiety-related disorders and social impairments (Nakamura & Kurasawa, 2001). It also showed antidepressant-like effects in aged rats, suggesting its utility in addressing depression in aging populations (Nakamura & Tanaka, 2001).

Neurogenic Voiding Dysfunction and Ischemic Injury

Aniracetam has been shown to improve neurogenic voiding dysfunction in patients with cerebrovascular disease, indicating its potential in treating bladder overactivity following cerebral infarction [(Nakada et al., 2000)](https://consensus.app/papers/effects-bladder-overactivity-rats-infarction-nakada/2949aee60b89535b9bdb7b28945074f1/?utm_source=chatgpt). Additionally, it appears to protect cultured rat astrocytes against ischemic injury, suggesting its role in mitigating ischemic brain damage (Gabryel et al., 2002).

Safety And Hazards

Aniracetam is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

While Aniracetam is effective at improving memory function in models of impaired memory, it has no effect in improving memory in healthy organisms . More recent, quality, and long-term research on Aniracetam is necessary . It is conceivable that clinical trials will demonstrate beneficial effects of Aniracetam in various disease states .

properties

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRTKGTQJPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045128
Record name Aniracetam
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniracetam

CAS RN

72432-10-1
Record name Aniracetam
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Record name Aniracetam [USAN:INN:JAN]
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Record name Aniracetam
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Record name aniracetam
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Record name Aniracetam
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Record name ANIRACETAM
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods IV

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20 g. of p-methoxybenzoyl chloride and 20 g. of 2-pyrrolidinone are boiled at reflux in 20 ml. of diethyl ether for 16 hours and then diethyl ether, ice and 2-N aqueous ammonia are added to the mixture. The insoluble constituents are filtered off and washed ion-free with diethyl ether and water. The filter cake is dried and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 119.5°-120.5° C.
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Synthesis routes and methods V

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10 g. of phosphorus pentoxide and 6 ml. of orthophosphoric acid (at least 85%) are warmed with one another. 2.0 g. of 4-(p-methoxybenzoylamino)butyric acid are added at room temperature to the resulting solution. The mixture is warmed to 50° C. for 60 minutes, subsequently treated with ice and extracted with ethyl acetate. The organic phase is washed first with cold water, then with cold sodium bicarbonate solution and finally again with water and dried over sodium sulfate. The residue is triturated with diethyl ether and there is obtained 1-(p-methoxybenzoyl)-2-pyrrolidinone having a melting point of 120°-122° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,410
Citations
CR Lee, P Benfield - Drugs & aging, 1994 - Springer
… of cerebrovascular origin suggests aniracetam may also be of benefit in this condition. … , data from trials suggest aniracetam is well tolerated. In particular, aniracetam does not appear to …
Number of citations: 70 link.springer.com
K Nakamura - CNS drug reviews, 2002 - Wiley Online Library
… aniracetam in various rodent models of mental function impairment or cerebral dysfunction. Also, several metabolites of aniracetam … that major metabolites of aniracetam contribute to its …
Number of citations: 42 onlinelibrary.wiley.com
Y MIZUKI, M YAMADA, I KATO, Y TAKADA… - The Kurume medical …, 1984 - jstage.jst.go.jp
… With aniracetam 1000 mg, neither an increase of a activity nor a decrease … aniracetam 500 mg were higher than those with aniracetam 1000 mg. These results indicate that aniracetam …
Number of citations: 15 www.jstage.jst.go.jp
G Spignoli, G Pepeu - Pharmacology Biochemistry and Behavior, 1987 - Elsevier
… Aniracetam (300 mg PO) reduced acetylcholine decrease in the hippocampus but did not prevent scopolamine-amnesia. In conclusion, oxiracetam and aniracetam exert a stimulatory …
Number of citations: 134 www.sciencedirect.com
T Ogiso, M Iwaki, T Tanino, K Ikeda, T Paku… - Journal of …, 1998 - Elsevier
□ The pharmacokinetics of aniracetam (AP), a new cognitive performance enhancer, and its main metabolites was investigated after intravenous (iv) and oral administrations to rat. The …
Number of citations: 42 www.sciencedirect.com
R Cumin, EF Bandle, E Gamzu, WE Haefely - Psychopharmacology, 1982 - Springer
… The mechanisms underlying the activity of aniracetam and its ‘therapeutic window’ are … tenth the potency of aniracetam. The results indicate that aniracetam improves cognitive functions …
Number of citations: 305 link.springer.com
L Bartolini, F Casamenti, G Pepeu - Pharmacology Biochemistry and …, 1996 - Elsevier
… prolonged to at least 4 h by both aniracetam and oxiracetam, … Oxiracetam, aniracetam, and piracetam have been shown to … by aniracetam and oxiracetam in the present experiments, …
Number of citations: 265 www.sciencedirect.com
G Roncari - Drug Investigation, 1993 - Springer
Aniracetam is very rapidly and completely absorbed from the gastrointestinal tract. However, absolute systemic bioavailability is only about 0.2%. Aniracetam has a high volume of …
Number of citations: 17 link.springer.com
U Senin, G Abate, C Fieschi, G Gori, A Guala… - European …, 1991 - Elsevier
… for 6 months with a new nootropic drug, aniracetam (Ro 13-5057) in a … The aniracetam group differed significantly from the placebo group by … Tolerability to aniracetam was excellent. …
Number of citations: 48 www.sciencedirect.com
L Parnetti, L Bartorelli, S Bonaiuto… - Dementia and Geriatric …, 1991 - karger.com
… were treated for 6 months with a new nootropic drug, aniracetam (Ro 13–5057) in a double-blind … The aniracetam group showed statistically significant improvements over the majority of …
Number of citations: 16 karger.com

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